molecular formula C5H4F3NS B8608921 Thiazole, 5-methyl-2-(trifluoromethyl)- CAS No. 157984-63-9

Thiazole, 5-methyl-2-(trifluoromethyl)-

Cat. No.: B8608921
CAS No.: 157984-63-9
M. Wt: 167.15 g/mol
InChI Key: PKQIWKITBAXEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Thiazole, 5-methyl-2-(trifluoromethyl)-” is a derivative of thiazole, which is a heterocyclic compound. This compound belongs to the thiazole class of derivatives and can be used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of pesticide molecules, insecticides, and biologically active molecules .


Synthesis Analysis

The synthesis of “Thiazole, 5-methyl-2-(trifluoromethyl)-” involves adding its ethyl ester to a dry reaction flask, then adding a sodium hydroxide solution under stirring conditions . The resulting mixture is stirred overnight at 40 degrees Celsius. After the raw material has completely reacted, the crude reaction system is extracted with ethyl acetate and water .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .


Physical and Chemical Properties Analysis

“Thiazole, 5-methyl-2-(trifluoromethyl)-” has a molecular weight of 211.162 Da . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Mechanism of Action

While the specific mechanism of action for “Thiazole, 5-methyl-2-(trifluoromethyl)-” is not mentioned in the search results, thiazoles are found in many potent biologically active compounds . They can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Safety and Hazards

The safety data sheet for “Thiazole, 5-methyl-2-(trifluoromethyl)-” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

While the specific future directions for “Thiazole, 5-methyl-2-(trifluoromethyl)-” are not mentioned in the search results, thiazoles have been the subject of much research due to their diverse biological activities . They have been used in the synthesis of various drugs and biologically active agents .

Properties

CAS No.

157984-63-9

Molecular Formula

C5H4F3NS

Molecular Weight

167.15 g/mol

IUPAC Name

5-methyl-2-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C5H4F3NS/c1-3-2-9-4(10-3)5(6,7)8/h2H,1H3

InChI Key

PKQIWKITBAXEHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetamidoacetone (8.45 g, 50 mmol) and 20.2 g (50 mmol) of Lawesson's reagent were slurried in 100 mL of benzene and the mixture heated at reflux with stirring for 4-5 hr to obtain a clear solution. This was allowed to cool and was washed with 50 mL of 10 percent aqueous sodium hydroxide solution, dried over magnesium sulfate, and filtered. The resulting solution was kugelrohr distilled at 160° C. and the distillate was distilled through a 40 cm column packed with glass helices (to remove the benzene) until the head temperature began to drop. It was then distilled through a 20 cm Vigreauz column to obtain 5.1 g (61 percent of theory) of the title compound as a pale oil boiling at 138°-141° C.
Quantity
8.45 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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